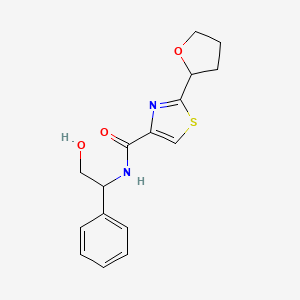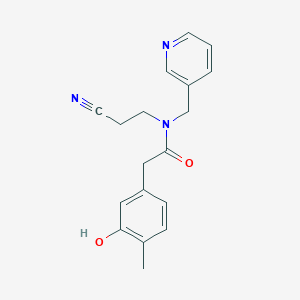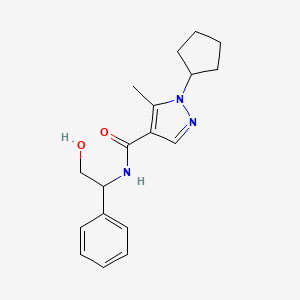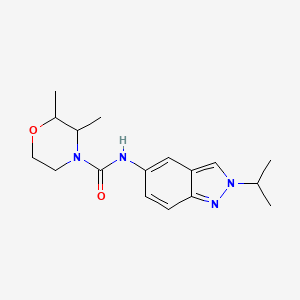
N-(2-hydroxy-1-phenylethyl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-1-phenylethyl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 'Compound A' and is a thiazole-based compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-(2-hydroxy-1-phenylethyl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide is not fully understood. However, it has been suggested that this compound exerts its anti-cancer and anti-inflammatory effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. It has also been shown to reduce inflammation in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2-hydroxy-1-phenylethyl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide in lab experiments is its potential applications in cancer research and anti-inflammatory research. However, one of the major limitations of using this compound is the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on N-(2-hydroxy-1-phenylethyl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide. One of the major directions is to further study the mechanism of action of this compound. This will help in the development of more effective drugs based on this compound. Another direction is to study the potential applications of this compound in other fields such as neurodegenerative diseases and autoimmune diseases. Additionally, the development of more efficient and cost-effective synthesis methods for this compound is also an area of future research.
Synthesemethoden
The synthesis of N-(2-hydroxy-1-phenylethyl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide has been achieved using various methods. One of the most common methods is the reaction of 2-(oxolan-2-yl)thiazol-4-amine with 2-bromo-1-phenylethanol in the presence of a base such as potassium carbonate. The resulting compound is then treated with chloroacetyl chloride to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-1-phenylethyl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide has been studied extensively for its potential applications in various fields. One of the major applications of this compound is in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. This compound has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in various animal models.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-1-phenylethyl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-9-12(11-5-2-1-3-6-11)17-15(20)13-10-22-16(18-13)14-7-4-8-21-14/h1-3,5-6,10,12,14,19H,4,7-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNMLZFBNINULN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=CS2)C(=O)NC(CO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B7642518.png)
![4-[[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]oxane-4-carboxamide](/img/structure/B7642522.png)
![N-(2-hydroxy-1-phenylethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7642528.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-[1-(5-methyl-1H-pyrazol-4-yl)ethylamino]pentan-1-one](/img/structure/B7642541.png)


![N-(2-hydroxy-1-phenylethyl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7642562.png)
![6-chloro-1-ethyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxamide](/img/structure/B7642568.png)
![3-chloro-2,4-difluoro-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B7642591.png)

![Tert-butyl 3-[1-[(5-methyl-1,3-thiazol-2-yl)methylamino]ethyl]piperidine-1-carboxylate](/img/structure/B7642600.png)
![[2-[[Phenyl(pyridin-2-yl)methyl]amino]cyclopentyl]methanol](/img/structure/B7642608.png)